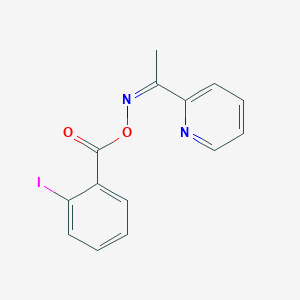
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of cancer research. PBOX-15 is a small molecule inhibitor that selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression.
Mecanismo De Acción
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression. STAT3 is activated in various types of cancer and promotes cancer cell survival, proliferation, and metastasis. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce cancer stem cell populations. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime in lab experiments is its high selectivity for STAT3. This allows for the specific targeting of cancer cells without affecting normal cells. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound has poor solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime. One potential direction is the development of more potent and selective STAT3 inhibitors. Another direction is the investigation of this compound in combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory properties of this compound may be further explored for the treatment of inflammatory diseases. Overall, this compound shows great potential as a novel anti-cancer agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2-pyridinylacetic acid to form this compound. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c1-10(13-8-4-5-9-16-13)17-19-14(18)11-6-2-3-7-12(11)15/h2-9H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSNNBDXOILEM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5915899.png)
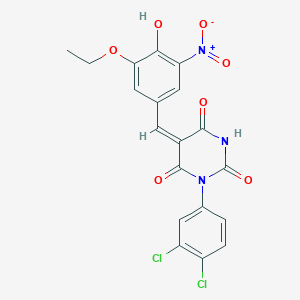

![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)
![methyl 4-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915930.png)
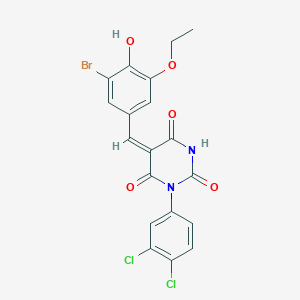
![N-(2-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5915939.png)

![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
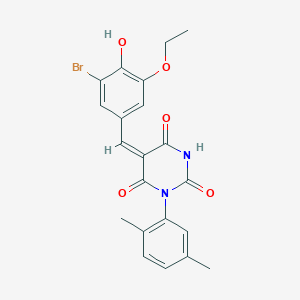
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
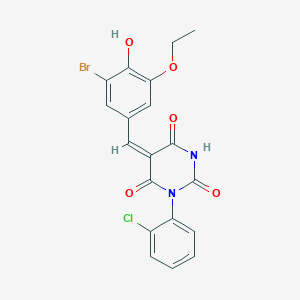
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)